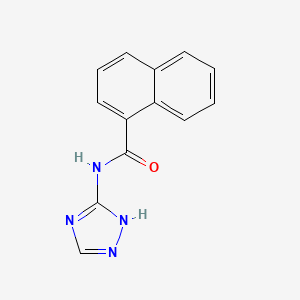

N-1H-1,2,4-triazol-3-yl-1-naphthamide

カタログ番号:

B5374926

分子量:

238.24 g/mol

InChIキー:

NOLWNYPTTNXDGZ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-1H-1,2,4-triazol-3-yl-1-naphthamide is a synthetic chemical hybrid of a 1,2,4-triazole and a naphthamide, designed for advanced research applications in medicinal chemistry and drug discovery. The 1,2,4-triazole pharmacophore is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several approved drugs . Its incorporation into novel compounds is a validated strategy for developing antifungal, antiviral, and anticancer agents . The naphthalene moiety, a rigid planar structure, is frequently employed in the design of DNA-intercalating agents and fluorescent probes, as seen in naphthalimide-based compounds which exhibit strong antiproliferative activities . The strategic fusion of these two motifs in N-1H-1,2,4-triazol-3-yl-1-naphthamide suggests significant potential for researchers investigating new therapeutic candidates. This compound is of particular interest for screening against a panel of cancer cell lines, given the established antitumor properties of both triazole and naphthalimide derivatives . Furthermore, its structure makes it a valuable candidate for exploring mechanisms of action such as enzyme inhibition (e.g., kinase or chitin synthase inhibition) and DNA interaction studies . Researchers can utilize this chemical as a key intermediate for further synthetic elaboration or as a standard in bioactivity assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c18-12(16-13-14-8-15-17-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLWNYPTTNXDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Table 2: Spectroscopic Data Comparison

*Inferred based on analogs.

- Functional Groups : The target compound shares IR peaks for –NH and C=O with phenylacetamide derivatives (e.g., 6b), but its naphthalene moiety introduces distinct aromatic proton environments in NMR (e.g., δ 7.2–8.5) .

- Electron-Withdrawing Effects : Nitro-substituted analogs (e.g., 6b, 6c) show enhanced bioactivity due to improved electrophilicity, suggesting that similar modifications in 1,2,4-triazoles could optimize potency .

Q & A

Q. What advanced techniques confirm intermolecular interactions in crystallographic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。